Ethyl 5-(2-amino-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate
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Description
Scientific Research Applications
Synthetic Applications
- Synthesis of Novel Compounds : This chemical might be involved in the synthesis of novel compounds through reactions such as alkylation, acylation, and cyclocondensation. For example, its structure suggests potential reactivity that could be exploited for the synthesis of complex molecules, including intermediates in purine nucleotide and thiamine biosynthesis or derivatives with potential biological activities (Mackenzie et al., 1988; Lebedˈ et al., 2012).
- Facilitation of Chemical Reactions : It could be utilized in facilitating various chemical reactions, like the Diels-Alder reaction or dehydrative aromatization, which are fundamental in organic synthesis and could be relevant for producing bio-based materials or intermediates (Pacheco et al., 2015).
Pharmacological Research
- Structure-Activity Relationship Studies : The compound may serve as a scaffold or intermediate in the synthesis of molecules for structure-activity relationship (SAR) studies, aiding in the discovery of new drugs or biological probes. For instance, derivatives of similar structures have been investigated for their potential as inhibitors in various biological pathways, highlighting the importance of such compounds in medicinal chemistry research (Das et al., 2009).
Material Science
- Fabrication of Organic Photodiodes : Ethyl 5-(2-amino-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate or related compounds could be investigated for their utility in the fabrication of organic photodiodes. The unique optical properties of such compounds can contribute to the development of new materials for electronics and photonics (Elkanzi et al., 2020).
Properties
IUPAC Name |
ethyl 5-(2-amino-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-5-21-16(20)14-11-8-10(22-9-13(18)19)6-7-12(11)23-15(14)17(2,3)4/h6-8H,5,9H2,1-4H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUITGVIMZYCIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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